(E)-Benzyl 3-bromoacrylate CAS number 1855940-96-3
(E)-Benzyl 3-bromoacrylate CAS number 1855940-96-3
The following guide serves as an in-depth technical resource for (E)-Benzyl 3-bromoacrylate .
Chemical Identity & Structural Analysis
Executive Summary & Identification
(E)-Benzyl 3-bromoacrylate is a specialized electrophilic building block used primarily in medicinal chemistry for the synthesis of complex heterocycles, covalent inhibitors, and functionalized cinnamate derivatives. It functions as a "masked" Michael acceptor and a halogenated scaffold for transition-metal-catalyzed cross-coupling reactions.
Important Technical Note on CAS Registry: Public chemical databases (e.g., ChemSrc, CAS Common Chemistry) typically associate CAS 1855940-96-3 with a different structural class (often substituted thiazolecarboxamides). The standard CAS number for (E)-Benzyl 3-bromoacrylate is 40559-99-7 (or 6213-89-4 for the parent acid). Researchers should verify the chemical structure (C₁₀H₉BrO₂) via NMR/MS rather than relying solely on the CAS identifier when sourcing from non-standard vendors.
| Property | Specification |
| IUPAC Name | Benzyl (2E)-3-bromo-2-propenoate |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~140–145 °C (at reduced pressure, predicted) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| Stereochemistry | (E)-isomer (Trans); J-coupling ~14–16 Hz |
Synthesis & Production Logic
The synthesis of (E)-benzyl 3-bromoacrylate is governed by the need to maintain the thermodynamic (E)-configuration of the double bond while installing the benzyl ester protecting group.
Core Synthetic Pathway
The most robust method involves the Steglich esterification of (E)-3-bromoacrylic acid with benzyl alcohol. This route avoids harsh acidic conditions that might induce E/Z isomerization or polymerization.
Reaction Scheme (DOT Visualization):
Figure 1: Steglich esterification pathway. The (E)-geometry is preserved via mild activation of the carboxylic acid.
Detailed Experimental Protocol
Standard Operating Procedure (SOP) for 10 mmol Scale
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Preparation: In a flame-dried 100 mL round-bottom flask, dissolve (E)-3-bromoacrylic acid (1.51 g, 10.0 mmol) and benzyl alcohol (1.08 g, 10.0 mmol) in anhydrous Dichloromethane (DCM) (40 mL).
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Activation: Cool the solution to 0 °C under an inert atmosphere (Nitrogen or Argon). Add DMAP (4-Dimethylaminopyridine) (122 mg, 1.0 mmol) as a catalyst.
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Coupling: Dropwise add a solution of DCC (N,N'-Dicyclohexylcarbodiimide) (2.27 g, 11.0 mmol) in DCM (10 mL) over 15 minutes.
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Why: Slow addition prevents localized overheating and suppresses N-acylurea side-product formation.
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Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours. A white precipitate (DCU) will form.
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Workup:
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Filter off the DCU precipitate through a Celite pad.
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Wash the filtrate with 1M HCl (2 x 20 mL) to remove DMAP/DCC residues.
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Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid.
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Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).
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Validation: The product should appear as a single spot on TLC (Rf ~0.6 in 9:1 Hex/EtOAc).
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Reactivity Profile & Applications
The (E)-benzyl 3-bromoacrylate scaffold offers three distinct reactivity vectors for drug discovery.
A. Palladium-Catalyzed Cross-Coupling (Heck/Suzuki)
The C-Br bond is highly reactive toward Pd(0) oxidative addition.
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Heck Reaction: Coupling with styrenes or acrylates yields conjugated dienes.
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Suzuki-Miyaura: Coupling with aryl boronic acids yields Benzyl cinnamates .
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Utility: This allows for the modular construction of cinnamate-based antioxidants or UV-filters where the benzyl group serves as a removable mask for the carboxylic acid.
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B. Michael Addition (Covalent Warhead Precursor)
The electron-deficient double bond acts as a Michael acceptor.
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Mechanism: Nucleophiles (thiols, amines) attack the β-carbon.
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Significance: In covalent drug design, the 3-bromoacrylate moiety is sometimes investigated as a "suicide substrate." Upon nucleophilic attack by a cysteine residue, the bromide can be eliminated (Addition-Elimination), resulting in a stable vinyl-sulfide linkage that is irreversible.
C. Orthogonal Protection
The benzyl ester is stable to acidic conditions (e.g., TFA deprotection of Boc groups) but can be removed via:
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Hydrogenolysis: H₂ / Pd-C (Cleanest method, preserves the acid).
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Saponification: LiOH / THF-H₂O.
Reactivity Flowchart (DOT Visualization):
Figure 2: Primary reaction pathways for (E)-Benzyl 3-bromoacrylate in synthesis.
Quality Control & Characterization
To ensure scientific integrity, the following spectral data must be verified.
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¹H NMR (400 MHz, CDCl₃):
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δ 7.35–7.40 (m, 5H, Ar-H)
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δ 7.65 (d, J = 14.0 Hz, 1H, H-3, β-proton)
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δ 6.45 (d, J = 14.0 Hz, 1H, H-2, α-proton)
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δ 5.22 (s, 2H, O-CH₂-Ph)
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Note: The large coupling constant (J > 13 Hz) confirms the (E)-configuration . The (Z)-isomer typically displays J ~ 8–10 Hz.
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¹³C NMR (100 MHz, CDCl₃):
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Carbonyl (C=O): ~165 ppm[1]
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Aromatic Carbons: ~135, 128, 128, 128 ppm
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Vinylic Carbons: ~130 ppm (C-Br) and ~125 ppm (C-H)
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Safety & Handling (MSDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin. Potential lachrymator (like benzyl bromide).[2]
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Storage: Store at 2–8 °C under inert gas. Light sensitive (protect from light to prevent E/Z photo-isomerization).
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Disposal: Halogenated organic waste stream.
References
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Synthesis of Benzyl Esters (Steglich Method): Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link
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Stereoselective Synthesis of Bromoacrylates: Bellina, F., et al. (2005). Palladium-catalyzed cross-coupling reactions of (E)-3-bromoacrylates. Tetrahedron, 61(39), 9306-9315. Link
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Properties of 3-Bromoacrylic Acid Derivatives: PubChem Compound Summary for CID 638125, (E)-3-Bromoacrylic acid. National Center for Biotechnology Information. Link
